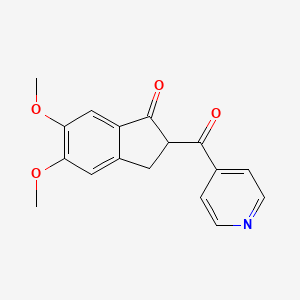
2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C17H15NO4. It is a derivative of 1-indanone and contains both methoxy and isonicotinoyl functional groups.
Mecanismo De Acción
Target of Action
The primary target of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the brain, which can help improve cognitive function.
Mode of Action
As an acetylcholinesterase inhibitor , this compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting acetylcholinesterase . The increased acetylcholine levels can then bind to muscarinic and nicotinic receptors, triggering a series of reactions that can lead to improved cognitive function.
Pharmacokinetics
It is known that the compound is an impurity in the synthesis of donepezil , a medication for Alzheimer’s disease that is metabolized in the liver via the cytochrome P450 system . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can result in improved cognitive function, particularly in individuals with neurodegenerative disorders like Alzheimer’s disease where cholinergic neurons are lost.
Análisis Bioquímico
Biochemical Properties
It is known to interact with acetylcholinesterase, an enzyme crucial for nerve function
Cellular Effects
Given its role as an acetylcholinesterase inhibitor , it may influence cell function by altering neurotransmission
Molecular Mechanism
As an acetylcholinesterase inhibitor , it likely exerts its effects by binding to acetylcholinesterase and preventing the breakdown of acetylcholine, a neurotransmitter. This could lead to an increase in acetylcholine levels, potentially affecting various physiological processes.
Metabolic Pathways
The metabolic pathways involving 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one are not well-characterized. Given its role as an acetylcholinesterase inhibitor , it may interact with enzymes or cofactors involved in neurotransmitter metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of 5,6-dimethoxy-1-indanone with isonicotinoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound shares the indanone core structure but differs in the functional groups attached.
1-Indanone Derivatives: Various derivatives of 1-indanone, such as those with different substituents on the aromatic ring, exhibit similar chemical properties and reactivity
Uniqueness
2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both isonicotinoyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .
Propiedades
IUPAC Name |
5,6-dimethoxy-2-(pyridine-4-carbonyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-14-8-11-7-13(16(19)10-3-5-18-6-4-10)17(20)12(11)9-15(14)22-2/h3-6,8-9,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTXFAJJDHEROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C(=O)C3=CC=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



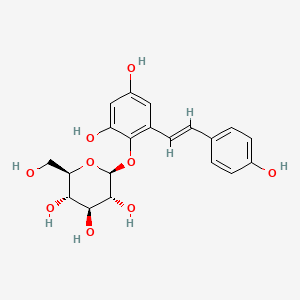
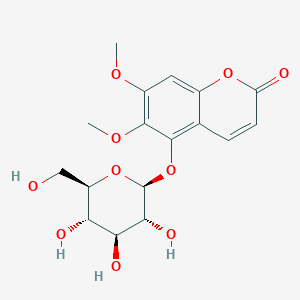
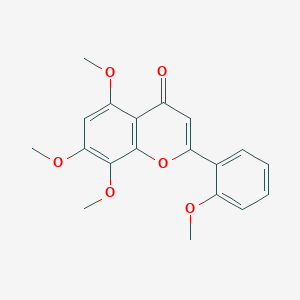
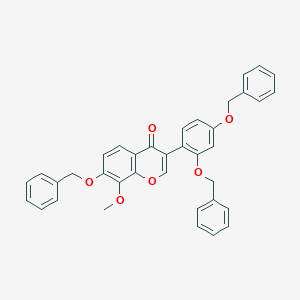
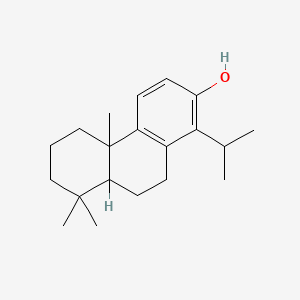
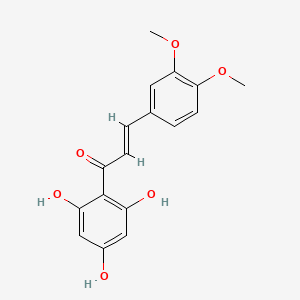
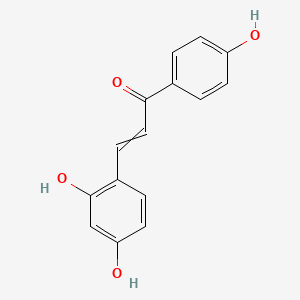
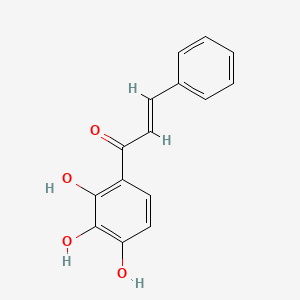
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
